Gentamicin

Overview

Description

Gentamicin is an aminoglycoside antibiotic used to treat serious bacterial infections in many different parts of the body . It belongs to the class of medicines known as aminoglycoside antibiotics and works by killing bacteria or preventing their growth .

Synthesis Analysis

This compound is produced by the bacterium Micromonospora echinospora . The addition of 0.1% CaCl2 and 0.3% sodium citrate increased this compound titers by 11.5% . CaCl2 downregulated the synthesis and metabolism of the tetrapyrrole pathway and the GenK protein in the this compound synthesis pathway, whereas sodium citrate downregulated key proteins in the glycosylation pathway and tricarboxylic acid pathway .Molecular Structure Analysis

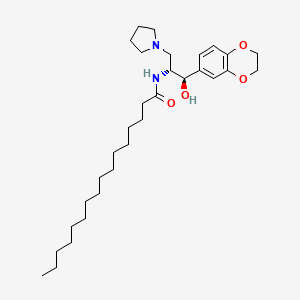

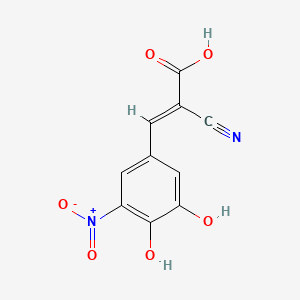

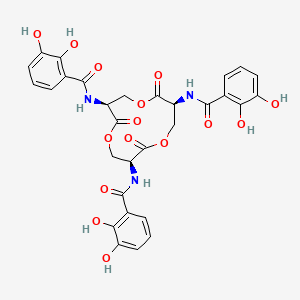

This compound has a molecular formula of C21H43N5O7 . Its molecular weight is 477.6 g/mol . The IUPAC name for this compound is 2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol .Physical and Chemical Properties Analysis

This compound has a molecular formula of C21H43N5O7 and a molecular weight of 477.6 g/mol . It is a solid at room temperature .Scientific Research Applications

1. Nephroprotective Effects

Gentamicin, known for its efficacy against Gram-negative bacterial infections, is limited in clinical use due to its nephrotoxicity. Research has been exploring natural substances for their nephroprotective effects against this compound-induced kidney damage.

- Fatty Acids from Moringa oleifera : Fatty acids from the ethanolic extract of Moringa oleifera seeds have shown nephroprotective abilities against this compound-induced kidney injury in rats, by ameliorating alterations in plasma, urine, and kidney homogenate (Nafiu et al., 2019).

- Rotula aquatica Extract : Ethyl acetate fraction from Rotula aquatica demonstrates protective effects against this compound-induced nephrotoxicity. It has shown potential as an anti-inflammatory and nephroprotective drug (A. et al., 2018).

- Lipid Transfer Protein from Morinda citrifolia : A lipid transfer protein isolated from Morinda citrifolia seeds protected against this compound-induced nephrotoxicity in rats and in a Rhesus monkey cell line. It improved creatinine, urea, and uric acid levels and reduced oxidative stress and inflammation (Marinho et al., 2020).

2. Ototoxicity and Otoprotective Research

This compound's use is restricted due to adverse effects on the inner ear. Research has investigated agents that can protect against this ototoxicity.

- Active Peptide from Rapana venosa : A novel active peptide from Rapana venosa showed otoprotective effects in zebrafish larvae. It helped reduce uptake of this compound by sensory hair cells, thereby preventing loss (Gao et al., 2020).

3. Antimicrobial Activity and Resistance

This compound's efficacy as an antibiotic and the emergence of resistance have been subjects of research.

- This compound in Poultry Farms : A study in Nigeria revealed frequent use of this compound in poultry farms without observing withdrawal periods, leading to this compound residue in commercial broilers. This poses risks of consuming this compound or its metabolites in poultry (Onyeanu et al., 2020).

- This compound Susceptibility in Neisseria gonorrhoeae : An evaluation of this compound minimum inhibitory concentrations in Neisseria gonorrhoeae isolates in China suggests this compound as a promising treatment for gonococcal infections, given its in vitro efficacy (Liu et al., 2019).

Mechanism of Action

Target of Action

Gentamicin, an aminoglycoside antibiotic, primarily targets the 30S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial action .

Mode of Action

This compound disrupts protein synthesis by binding to the 30S ribosomal subunit . This binding interferes with the ribosome’s ability to form correct interactions between transfer RNA and messenger RNA, leading to the misincorporation of amino acids . This disruption in protein synthesis typically results in the death of the bacteria .

Biochemical Pathways

This compound’s action affects several biochemical pathways. After entering the cell, this compound accumulates in the endosomal compartment, the Golgi, and the endoplasmic reticulum (ER), causing ER stress and triggering the unfolded protein response . An excessive concentration of the drug can destabilize intracellular membranes, causing the drug to redistribute through the cytosol . It then acts on mitochondria to trigger the intrinsic pathway of apoptosis . Additionally, lysosomal cathepsins lose confinement and contribute to the activation of apoptosis or produce massive proteolysis .

Pharmacokinetics

It is primarily excreted by the kidneys, with a half-life of approximately 2 hours . The dose required should be monitored by blood testing . This compound’s pharmacokinetics can vary in different patient populations, and dose adjustments may be necessary for optimal treatment .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of protein synthesis, triggering of apoptosis, and potential induction of oxidative stress . These effects can lead to cell death . This compound is also associated with severe adverse effects, including nephrotoxicity and ototoxicity .

Action Environment

This compound’s action can be influenced by environmental factors. For instance, its active transport into the cytoplasm is oxygen-dependent . Additionally, its bactericidal activity can be enhanced when co-administered with other antibacterials such as beta-lactams . This compound can cause harm to the developing fetus if used during pregnancy , indicating that physiological conditions can also impact its action and efficacy.

Safety and Hazards

Gentamicin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

There are ongoing studies to improve the efficacy and safety of Gentamicin. For example, one study reported the efficacy of this compound-intercalated smectite hybrid-based treatment regimens in a murine model . Another study suggested that a this compound-loaded apatite cement/α-TCP composite has potential as a drug delivery system .

Biochemical Analysis

Biochemical Properties

Gentamicin works by binding to the 30S subunit of the bacterial ribosome, disrupting protein synthesis . This interference with protein synthesis typically results in the death of the bacteria . The primary mechanism of action is generally accepted to work through ablating the ability of the ribosome to discriminate on proper transfer RNA and messenger RNA interactions .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It can cause inner ear problems and kidney problems . The inner ear problems can include issues with balance and hearing loss . These problems may be permanent . In renal cells, this compound can lead to apoptosis and necrosis . It also influences cell function by causing phospholipidosis, oxidative stress, extracellular calcium–sensing receptor stimulation, and energetic catastrophe .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by binding to the 30S subunit of bacterial ribosomes . This binding negatively impacts protein synthesis, leading to the death of the bacteria . The drug interferes with the initiation complex of peptide formation, induces misreading of mRNA, thus producing non-functional protein, and causes the breakup of polysomes into non-functional monosomes .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. For instance, this compound dosing should be adjusted based on the patient’s weight and renal function, and serum this compound levels should be monitored to reduce the risk of serious adverse effects such as nephrotoxicity and ototoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs, a dosage of 10–14 mg/kg is administered intramuscularly, intravenously, or subcutaneously every 24 hours . Dosage reduction is required in dogs with renal impairment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is not metabolized and is excreted by the kidney . This compound’s bioavailability is limited by mouth, and it has a half-life of 2 hours .

Transport and Distribution

This compound is transported into cells via passive diffusion through porin channels across the outer membrane, then through oxygen-dependent active transport into the cytoplasm . Its distribution is small, with 10% plasma protein bound . It doesn’t readily reach the central nervous system and eye .

Subcellular Localization

This compound predominantly localizes in the soluble fraction (cytosol) of phagocytic cells . The drug mostly accumulates in the lysosomes, travels retrograde through the secretory pathway to the Golgi and endoplasmic reticulum, and alters vesicular traffic .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Gentamicin involves a series of chemical reactions that are designed to assemble the complex structure of the molecule. The synthesis pathway involves the use of protecting groups and selective reactions to ensure the desired stereochemistry and functional groups are obtained.", "Starting Materials": [ "L-Glutamic acid", "D-Streptamine", "2-Deoxystreptamine", "L-2-Amino-2-deoxygluconic acid", "L-Iduronic acid", "L-Saccharopine", "L-α,γ-Diaminobutyric acid", "L-Threonine", "L-Serine", "L-Arginine", "L-Phenylalanine", "L-Proline", "L-Leucine", "L-Isoleucine", "L-Valine", "L-Histidine", "L-Tyrosine", "L-Methionine", "L-Cysteine", "N-Acetylglucosamine", "N-Acetylgalactosamine", "N-Acetylneuraminic acid", "Ethanol", "Methanol", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Sodium methoxide", "Sodium borohydride", "Sodium periodate", "Sodium cyanoborohydride", "Sodium bisulfite", "Sodium nitrite", "Sodium azide", "Sodium dithionite", "Palladium on carbon", "Sodium acetate", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate", "N,N-Dimethylformamide", "Chloroform", "Dichloromethane", "Toluene", "Methylene chloride", "Hexanes", "Diethyl ether", "Acetonitrile", "Methanol", "Water" ], "Reaction": [ "Protection of L-Glutamic acid with benzyl chloroformate", "Condensation of protected L-Glutamic acid with D-Streptamine or 2-Deoxystreptamine", "Reductive amination of L-2-Amino-2-deoxygluconic acid with D-Streptamine or 2-Deoxystreptamine", "Protection of L-Iduronic acid with benzyl chloroformate", "Coupling of protected L-Iduronic acid with L-Saccharopine", "Protection of L-α,γ-Diaminobutyric acid with tert-butyldimethylsilyl chloride", "Coupling of protected L-α,γ-Diaminobutyric acid with L-Threonine, L-Serine, L-Arginine, L-Phenylalanine, L-Proline, L-Leucine, L-Isoleucine, L-Valine, L-Histidine, L-Tyrosine, L-Methionine, or L-Cysteine", "Protection of N-Acetylglucosamine with benzyl chloroformate", "Coupling of protected N-Acetylglucosamine with L-α,γ-Diaminobutyric acid-L-Threonine-L-Serine-L-Arginine-L-Phenylalanine-L-Proline-L-Leucine-L-Isoleucine-L-Valine-L-Histidine-L-Tyrosine-L-Methionine-L-Cysteine", "Reduction of N-Acetylgalactosamine with sodium borohydride", "Coupling of reduced N-Acetylgalactosamine with protected L-Iduronic acid-L-Saccharopine-L-α,γ-Diaminobutyric acid-L-Threonine-L-Serine-L-Arginine-L-Phenylalanine-L-Proline-L-Leucine-L-Isoleucine-L-Valine-L-Histidine-L-Tyrosine-L-Methionine-L-Cysteine", "Oxidation of N-Acetylneuraminic acid with sodium periodate", "Reductive amination of oxidized N-Acetylneuraminic acid with D-Streptamine or 2-Deoxystreptamine", "Coupling of protected N-Acetylneuraminic acid-D-Streptamine or 2-Deoxystreptamine with protected L-Iduronic acid-L-Saccharopine-L-α,γ-Diaminobutyric acid-L-Threonine-L-Serine-L-Arginine-L-Phenylalanine-L-Proline-L-Leucine-L-Isoleucine-L-Valine-L-Histidine-L-Tyrosine-L-Methionine-L-Cysteine", "Deprotection of the benzyl groups with palladium on carbon and hydrogen gas", "Coupling of the deprotected product with N-Acetylgalactosamine-N-Acetylneuraminic acid-D-Streptamine or 2-Deoxystreptamine", "Deprotection of the tert-butyldimethylsilyl group with tetra-n-butylammonium fluoride", "Activation of the carboxylic acid with O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N,N-Dimethylformamide", "Coupling of the activated carboxylic acid with N-Hydroxysuccinimide and Diisopropylethylamine", "Coupling of the activated carboxylic acid-N-Hydroxysuccinimide-Diisopropylethylamine with the deprotected product", "Removal of the protecting groups with hydrochloric acid, sulfuric acid, sodium methoxide, sodium bisulfite, sodium nitrite, sodium azide, or sodium dithionite", "Purification of the final product with chromatography", "Crystallization of Gentamicin with methanol, water, or a combination of solvents" ] } | |

CAS No. |

1403-66-3 |

Molecular Formula |

C21H43N5O7 |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

(5R)-2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1 |

InChI Key |

CEAZRRDELHUEMR-NWNXOGAHSA-N |

Isomeric SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)NC |

SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |

Appearance |

Solid powder |

Color/Form |

White amorphous powder |

melting_point |

102-108 °C |

| 1403-66-3 | |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable in light, air, and heat /Gentamycin sulfate/ |

solubility |

Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

G Myticin G-Myticin Garamycin Gentacycol Gentamicin Gentamicin Sulfate Gentamicin Sulfate (USP) Gentamicins Gentamycin Gentamycins Gentavet Genticin GMyticin Sulfate, Gentamicin |

vapor_pressure |

1.75X10-13 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gentamicin exert its antibacterial effects?

A1: this compound, an aminoglycoside antibiotic, primarily targets bacterial ribosomes, specifically the 30S ribosomal subunit. [, ] This interaction inhibits protein synthesis in bacteria, ultimately leading to cell death. [, ]

Q2: The research mentions this compound causing hair cell loss in the inner ear. Could you explain this further?

A2: While this compound is effective against bacteria, it can accumulate in the fluid of the inner ear (perilymph) and damage sensory hair cells. [, ] This damage disrupts the transduction of sound and balance signals, potentially leading to hearing loss and vestibular dysfunction. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a complex of closely related aminoglycoside antibiotics. The major components have the following molecular formulas and weights:

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research focuses primarily on the in vivo and in vitro effects of this compound, further research is necessary to gather specific spectroscopic data.

Q5: What did the research reveal about delivering this compound locally using PMMA beads?

A5: Studies have explored incorporating this compound into polymethylmethacrylate (PMMA) beads for local drug delivery. [, ] This approach aims to achieve high local concentrations of this compound while minimizing systemic side effects. [, ] The research indicates that this compound elutes from PMMA in a dose-dependent manner and maintains its antimicrobial activity. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: this compound itself doesn't possess catalytic properties. It exerts its antibacterial effect by binding to the bacterial ribosome, not by catalyzing a chemical reaction.

Q7: Has computational chemistry been used to study this compound?

A7: While the provided research doesn't elaborate on computational studies specifically for this compound, researchers have utilized computational techniques to explore the binding of aminoglycosides to bacterial ribosomes. [] Further research could leverage these methods to gain more detailed insights into this compound's interactions with its target.

Q8: How do structural variations within the aminoglycoside class, which includes this compound, affect their activity?

A8: Subtle differences in the structure of aminoglycosides, including the specific arrangement of amino groups and sugars, contribute to their varying degrees of activity against different bacterial species. [] These structural variations also influence their binding affinity for the bacterial ribosome, impacting their potency. []

Q9: What is the stability profile of this compound in solution?

A9: Research indicates that this compound, when diluted in a normal saline solution containing heparin, maintains its stability for up to 4 weeks when stored at 4°C. [] This finding is crucial for the preparation and storage of this compound solutions, particularly for applications like the antibiotic-lock technique. []

Q10: Does the research touch upon the SHE regulations concerning this compound?

A10: The provided research papers primarily focus on the pharmacological and toxicological aspects of this compound. While they don't delve into specific SHE regulations, adherence to established safety guidelines and responsible handling practices is crucial when working with this compound and other pharmaceutical compounds.

Q11: What factors influence the clearance of this compound from the body?

A11: this compound is primarily eliminated from the body through the kidneys. [, ] Factors such as age, renal function, and body weight significantly influence its clearance rate. [, ] Dosage adjustments are often necessary to ensure therapeutic drug levels while minimizing the risk of toxicity. [, ]

Q12: What types of in vivo studies have been conducted to evaluate the efficacy of this compound?

A12: Researchers have utilized various animal models, including rats and guinea pigs, to study this compound's efficacy in treating infections and its potential for toxicity. [, , , , ] These models provide valuable insights into the drug's behavior in a living organism and help researchers understand its therapeutic window and potential side effects. [, , , , ]

Q13: How does bacterial resistance to this compound develop?

A13: Bacteria can develop resistance to this compound through various mechanisms, including enzymatic modification of the drug, mutations in the ribosomal binding site, and efflux pumps that remove this compound from the bacterial cell. [, , ] This resistance poses a significant challenge in the treatment of bacterial infections. [, , ]

Q14: What are the primary concerns regarding this compound's toxicity?

A14: this compound's use is associated with potential toxicities, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems). [, , ] These toxicities are often dose-dependent and can be influenced by factors such as pre-existing kidney conditions and the duration of treatment. [, , ]

Q15: Beyond PMMA beads, are there other drug delivery strategies being explored for this compound?

A15: While the provided research highlights PMMA beads, researchers are actively exploring alternative drug delivery systems for this compound. These include nanoparticles, liposomes, and hydrogels, aiming to enhance targeted delivery, improve drug efficacy, and minimize off-target effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)